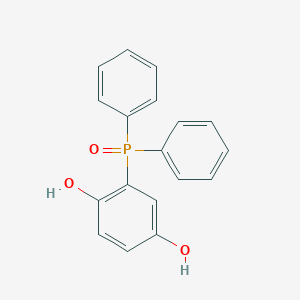

2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide

描述

属性

IUPAC Name |

2-diphenylphosphorylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3P/c19-14-11-12-17(20)18(13-14)22(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOXZCFOAUCDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382657 | |

| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-46-8 | |

| Record name | 2-(Diphenylphosphoryl)benzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Conditions and Procedure

The synthesis is conducted in a nitrogen atmosphere to prevent oxidation of intermediates. DPO (0.27 mol) is dissolved in dichloromethane, followed by the gradual addition of 1,4-benzoquinone. AlCl₃ (36.0 g, 0.27 mol) is introduced to catalyze the electrophilic aromatic substitution at the para position of the benzoquinone. The reaction mixture is stirred at room temperature for 24 hours, after which it is hydrolyzed with a 10% hydrochloric acid solution. The organic layer is extracted, washed to neutrality, and subjected to vacuum distillation, yielding ODDPO as a white solid with a reported yield of 74.1%.

Critical Parameters Affecting Yield

-

Catalyst Loading : Stoichiometric amounts of AlCl₃ are necessary to drive the reaction to completion. Substoichiometric quantities result in incomplete substitution and reduced yields.

-

Solvent Choice : Dichloromethane facilitates reactant solubility while minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) induce side-product formation.

-

Hydrolysis Protocol : Controlled hydrolysis prevents over-acidification, which can degrade the phosphine oxide moiety.

Alternative Pathways: Solid Acid-Mediated Quenching of Diphenylphosphinite Intermediates

A patent by CN115490726B discloses an alternative approach to synthesizing phosphine oxide derivatives, which can be adapted for ODDPO production. This method utilizes solid acids to quench sodium diphenylphosphinite (Ph₂PONa), yielding anhydrous phosphine oxides.

Key Steps in the Solid Acid Method

-

Generation of Ph₂PONa : Triphenylphosphine oxide (Ph₃PO) reacts with sodium metal in an inert solvent (e.g., tetrahydrofuran) to form Ph₂PONa and sodium benzene.

-

Quenching with Solid Acid : Silica gel powder or heteropolyacids (e.g., H₃PW₁₂O₄₀) are added to Ph₂PONa at temperatures ranging from -30°C to 150°C. The solid acid protonates the phosphinite, producing ODDPO and a sodium salt of the acid.

-

Purification : The product is isolated by filtration to remove insoluble sodium salts, followed by rotary evaporation to recover anhydrous ODDPO.

Advantages Over Conventional Methods

-

Anhydrous Product : The solid acid approach minimizes water ingress, critical for preventing hydrolysis of the phosphine oxide group.

-

Scalability : Insoluble byproducts simplify purification, making this method suitable for industrial-scale production.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

ODDPO exhibits distinct signals in ¹H, ¹³C, and ³¹P NMR spectra:

-

¹H NMR (CDCl₃) : Doublets at δ 8.67 ppm (J = 491.73 Hz) and δ 7.44 ppm confirm coupling between phosphorus and aromatic hydrogens. Multiplet signals between δ 7.75–7.18 ppm correspond to hydrogens on the diphenyl and dihydroxyphenyl rings.

-

³¹P NMR : Two peaks at δ 19.65 ppm and δ 16.61 ppm indicate prototropic tautomerism between P(=O)H and P–OH forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ODDPO shows a broad O–H stretch at 3385 cm⁻¹, a P=O stretch at 1253 cm⁻¹, and aromatic C–H vibrations at 3066 cm⁻¹. The absence of P–H stretches (expected near 2350 cm⁻¹) corroborates the tautomeric equilibrium favoring the P–OH form.

Challenges in ODDPO Synthesis

Tautomerism and Stability

The coexistence of P(=O)H and P–OH tautomers complicates storage and application. Solutions include:

-

Low-Temperature Storage : Slows tautomeric interconversion.

-

Inert Atmosphere Packaging : Prevents oxidation to phosphinic acid derivatives.

化学反应分析

Types of Reactions

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphine oxide derivatives.

Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of diphenylphosphine oxide derivatives.

Reduction: Formation of diphenylphosphine.

Substitution: Formation of substituted benzene derivatives with various functional groups.

科学研究应用

Synthesis of Organic Compounds

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide is utilized in the synthesis of various organic compounds, including:

- Pharmaceuticals : It serves as a building block in drug development.

- Agrochemicals : The compound is involved in synthesizing pesticides and herbicides.

- Dyes : It contributes to the formulation of colorants used in textiles and other materials .

Catalysis

The compound acts as a catalyst in several chemical reactions:

- Polymer Synthesis : It is used in the production of polymers through various polymerization techniques.

- Formation of Cyclic Compounds : It facilitates the synthesis of cyclic organic compounds, enhancing reaction efficiency.

- Synthesis of Heterocyclic Compounds : Its catalytic properties are leveraged in creating complex heterocycles which are essential in medicinal chemistry .

Flame Retardant Materials

Research has demonstrated that derivatives of this compound can be incorporated into epoxy resins to enhance their flame retardant properties. A study showed that phosphine oxide-containing epoxy resins exhibited improved thermal stability and flame resistance due to the formation of a protective phosphorus-rich layer during degradation .

Case Study 1: Flame Retardant Epoxy Resins

In a study published by Spontón et al., the authors synthesized epoxy resins incorporating diglycidyl ether of this compound. The resulting materials were characterized using differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA). The results indicated that increasing phosphorus content correlated with enhanced flame retardancy and thermal stability .

Case Study 2: Organic Synthesis Applications

Guo et al. explored the solubility of this compound in various solvents, which is crucial for optimizing reaction conditions in organic synthesis. Their findings provide insights into solvent selection for maximizing yield in pharmaceutical and agrochemical applications .

作用机制

The mechanism of action of 2,5-Dihydroxyphenyl(diphenyl)phosphine oxide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the hydroxyl groups on the benzene ring can form hydrogen bonds with other molecules, influencing their reactivity and stability .

相似化合物的比较

Structural and Functional Group Variations

a. DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)

- DOPO lacks hydroxyl groups but contains a rigid phenanthrene ring.

- Applications: Flame retardant in epoxy resins and polyesters.

- Performance: Achieves V-0 ratings at ~2% phosphorus content but reduces the glass transition temperature (Tg) of epoxy due to lower cross-linking density .

- Key Difference : DPO-HQ’s hydroxyl groups enable covalent bonding with epoxy matrices, enhancing compatibility compared to DOPO .

b. Gly-HPO (Diglycidyl Ether of DPO-HQ)

- Gly-HPO is an epoxy-functionalized derivative of DPO-HQ.

- Applications: Reactive flame retardant in epoxy curing systems.

- Performance: Provides dual functionality as a flame retardant and cross-linking agent, improving thermal stability compared to non-reactive additives .

c. TPO (Diphenyl-(2,4,6-trimethylbenzoyl)phosphine Oxide)

d. AdTPP (Diphenyl(4-adamantylphenyl)phosphine)

Flame-Retardant Efficiency

| Compound | Phosphorus Content (wt%) | UL-94 Rating | Initial Decomposition Temp. Reduction | Key Application |

|---|---|---|---|---|

| DPO-HQ (DPDHPP) | 2.11 | V-0 | 29°C | Epoxy resins |

| DOPO-BQ | ~2.0 | V-0 | ~25°C | Epoxy resins |

| Aluminum Diethylphosphinate | 18–22 | V-0 | Minimal | Thermoplastics |

| Gly-HPO | ~1.8 | V-0 | 15°C | Reactive epoxies |

Thermal and Solubility Properties

Thermal Stability

Solubility

Application-Specific Comparisons

- Electronics : DPO-HQ is preferred in epoxy resins for PCBs due to its balance of flame retardancy and processibility .

- OLEDs : AdTPP and DPPO (diphenylphosphine oxide derivatives) excel as host materials, leveraging high triplet energies .

- Coatings : TPO dominates UV-curable systems, while DPO-HQ is unsuitable due to poor photoactivity .

生物活性

2,5-Dihydroxyphenyl(diphenyl)phosphine oxide (commonly referred to as DHPP) is a chemical compound with the molecular formula CHOP. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications. Its unique structure, featuring both hydroxyl and phosphine oxide groups, positions it as a versatile agent in biochemical interactions.

DHPP is characterized by its white to almost white crystalline appearance and a melting point ranging from 212°C to 217°C. The presence of hydroxyl groups allows for hydrogen bonding interactions, which can enhance its reactivity with biological molecules.

The biological activity of DHPP is primarily attributed to its ability to interact with various molecular targets. The mechanism of action involves:

- Binding Interactions : The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Catalytic Activity : DHPP can act as a ligand for metal ions, forming coordination complexes that may facilitate catalytic reactions relevant in biochemical pathways.

- Oxidative Stress Modulation : The compound has been studied for its potential role in protecting cells against oxidative damage.

Biological Activities

Research indicates that DHPP exhibits several biological activities:

Antioxidant Activity

Studies have shown that DHPP possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.

Enzyme Inhibition

DHPP has been investigated for its inhibitory effects on specific enzymes:

- Acetylcholinesterase (AChE) : A study reported that certain derivatives of DHPP showed promising AChE inhibition, which is vital in the context of Alzheimer's disease treatment .

- Monoamine Oxidase (MAO) : Compounds similar to DHPP have demonstrated inhibition against MAO, suggesting potential applications in mood disorders and neuroprotection .

Case Studies

- Neuroprotective Effects : In vitro studies have indicated that DHPP can protect neuronal cells from hydrogen peroxide-induced cytotoxicity. This protective effect was attributed to its antioxidant properties .

- Antimicrobial Properties : Preliminary investigations have suggested that DHPP derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in developing new antimicrobial agents .

- Cancer Research : Some studies have explored the potential of DHPP as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, although further research is needed to elucidate the underlying mechanisms .

Comparative Analysis

To better understand the unique properties of DHPP, a comparison with similar compounds is presented below:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Diphenylphosphine oxide | Lacks hydroxyl groups | Limited biological activity |

| 2,5-Dihydroxybenzaldehyde | Contains hydroxyl groups but no phosphine oxide | Antioxidant properties |

| Triphenylphosphine oxide | Contains three phenyl groups | Limited enzyme inhibition |

常见问题

Basic Research Questions

Q. What are the critical considerations for handling and storing 2,5-Dihydroxyphenyl(diphenyl)phosphine Oxide in laboratory settings?

- Methodological Answer :

- Hygroscopicity : Store in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption, as the compound is hygroscopic .

- Ventilation : Use fume hoods during handling to avoid inhalation of dust or vapors, as recommended in safety protocols for phosphine oxides .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Avoid generating dust during transfer .

- Stability : Store in a cool, dry, and dark environment (≤4°C) to prevent degradation. Monitor for discoloration or precipitate formation over time .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : P NMR is critical for confirming the phosphine oxide moiety (typical δ ~20–30 ppm). H and C NMR can resolve aromatic protons and confirm substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF MS verifies molecular ion peaks (CHOP, MW 310.28) and detects impurities .

- X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation, especially for resolving stereoelectronic effects of the dihydroxyphenyl group .

- HPLC : Reverse-phase HPLC with UV detection (λ ~270 nm) assesses purity (>98%) and identifies byproducts from synthesis .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Phosphorylation of Dihydroxybenzene : React 1,4-dihydroxybenzene with diphenylchlorophosphine in anhydrous THF under nitrogen, followed by oxidation with HO to yield the phosphine oxide .

- Protection-Deprotection Strategies : Use silyl ethers (e.g., TMS) to protect hydroxyl groups during phosphorylation, followed by acidic deprotection .

- Quality Control : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1) and isolate via column chromatography .

Advanced Research Questions

Q. How can factorial design methodologies be applied to optimize the reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variable Selection : Key factors include temperature (40–80°C), solvent polarity (THF vs. DCM), catalyst loading (e.g., EtN), and reaction time (2–24 hrs) .

- Design Matrix : Implement a 2 factorial design to screen interactions. For example, a 2 design reduces experiments from 16 to 8 while identifying significant variables .

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling quadratic interactions between variables. Central composite designs (CCD) refine optimal conditions .

- Validation : Confirm predicted optimal conditions (e.g., 60°C, THF, 12 hrs) with triplicate runs to ensure reproducibility (±5% error margin) .

Q. What mechanistic insights guide the design of catalytic systems involving this compound in asymmetric synthesis?

- Methodological Answer :

- Ligand Design : The dihydroxyphenyl group enhances metal coordination via H-bonding, as seen in palladium-catalyzed cross-couplings. Computational studies (DFT) predict binding energies and transition states .

- Chiral Induction : Pair with chiral auxiliaries (e.g., BINOL) to exploit steric effects. Asymmetric hydrogenation experiments show enantiomeric excess (ee) >90% with Ru catalysts .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates. Compare with control ligands (e.g., triphenylphosphine oxide) to assess electronic effects .

Q. How can computational modeling resolve contradictions in experimental data related to the compound’s stability under oxidative conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model oxidation pathways. Predict intermediates (e.g., phosphoric acid derivatives) and compare with LC-MS data .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Correlate with experimental degradation products (e.g., diphenylphosphinic acid) .

- MD Simulations : Simulate solvent effects (e.g., HO vs. DMF) on stability. Validate with accelerated aging tests (40°C/75% RH for 28 days) .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer :

- Process Intensification : Use continuous flow reactors to control exothermic phosphorylation steps and reduce batch variability .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress and impurity formation .

- Waste Minimization : Optimize solvent recovery (e.g., THF distillation) and replace stoichiometric oxidants (HO) with catalytic O/TEMPO systems .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 50–57°C vs. 68–70°C) for this compound?

- Methodological Answer :

- Purity Assessment : Reanalyze samples via DSC to detect impurities (e.g., residual solvents) that depress melting points .

- Polymorphism Screening : Perform XRPD to identify crystalline vs. amorphous forms. Slurry experiments in ethanol/water mixtures can induce phase transitions .

- Interlaboratory Validation : Compare results across labs using standardized protocols (e.g., heating rate 2°C/min under N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。